N-methyltetrahydrothiophen-3-amine hemioxalate
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reveals important structural information about its composition and molecular arrangement. According to chemical database records, the compound carries the systematic name N-methylthiolan-3-amine combined with oxalic acid, reflecting its nature as a salt formed between the organic amine and the dicarboxylic acid. The base amine component, N-methyltetrahydrothiophen-3-amine, follows established nomenclature conventions where the prefix "N-methyl" indicates methylation of the nitrogen atom, while "tetrahydrothiophen" describes the saturated five-membered heterocyclic ring containing one sulfur atom.
The structural interpretation of this nomenclature reveals a complex molecular architecture consisting of multiple components. The tetrahydrothiophene ring system, also known as thiolane, represents a saturated heterocycle where the sulfur atom occupies one position within the five-membered ring structure. The positioning of the amine group at the 3-position of this ring system creates specific stereochemical considerations that influence the compound's overall properties. The methylation of the nitrogen atom introduces additional structural complexity, creating a secondary amine functionality that participates in the salt formation process.
The hemioxalate designation in the systematic name indicates a specific stoichiometric relationship between the organic amine and oxalic acid components. This nomenclature convention reflects the crystallographic and chemical evidence that demonstrates the compound contains both protonated amine species and oxalate-derived anions in defined proportions. The systematic approach to naming this compound ensures precise communication of its molecular composition while adhering to established chemical nomenclature principles.
CAS Registry Number and Alternative Synonyms in Chemical Databases
The Chemical Abstracts Service registry system has assigned the unique identifier 1630900-69-4 to this compound. This registry number serves as the definitive chemical identifier that distinguishes this specific salt compound from related structures and isomers. The assignment of this particular registry number reflects the compound's recognition as a distinct chemical entity within the comprehensive chemical literature database maintained by Chemical Abstracts Service.
Chemical databases document several alternative synonyms and identifiers for this compound, demonstrating the varied approaches to describing its chemical structure. The synonym N-methylthiolan-3-amine combined with oxalic acid provides an alternative systematic description that emphasizes the thiolane ring nomenclature rather than the tetrahydrothiophene designation. Additional database identifiers include the alphanumeric codes AKOS026746524 and F2158-1845, which represent vendor-specific catalog numbers used in commercial chemical supply chains.
The base amine component of this hemioxalate salt carries its own distinct registry number, 933727-56-1, which specifically identifies the N-methyltetrahydrothiophen-3-amine molecule without the oxalate counterion. This separate registration reflects the independent existence and commercial availability of the amine precursor, which serves as a starting material for various chemical transformations and salt formations. The differentiation between these registry numbers ensures precise identification of the specific chemical species under investigation.
Database searches reveal that related compounds, such as the hydrochloride salt of the same amine, carry different registry numbers, exemplified by the assignment of 2227107-35-7 to N-methyltetrahydrothiophen-3-amine hydrochloride. This systematic approach to registry number assignment facilitates accurate chemical identification and prevents confusion between structurally related but chemically distinct compounds.
Molecular Formula and Stoichiometric Composition Analysis
The molecular formula C₁₂H₂₄N₂O₄S₂ for this compound reveals the complex stoichiometric relationships present within this salt compound. This formula indicates the presence of twelve carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, four oxygen atoms, and two sulfur atoms, providing insight into the compound's overall composition and molecular weight of 324.5 grams per mole. The stoichiometric analysis reveals that this formula represents a combination of organic amine molecules with oxalic acid derivatives in specific proportions.
Detailed compositional analysis demonstrates that the hemioxalate salt contains two equivalents of the N-methyltetrahydrothiophen-3-amine molecule, each contributing the empirical formula C₅H₁₁NS. The individual amine component exhibits a molecular weight of 117.22 grams per mole, and the presence of two such units accounts for the doubled nitrogen and sulfur content observed in the complete salt formula. This stoichiometric relationship indicates that the salt formation involves the coordination of multiple amine molecules with the oxalate-derived anions.
The oxygen content in the molecular formula provides direct evidence for the incorporation of oxalic acid derivatives within the salt structure. The four oxygen atoms present in the formula correspond to the dicarboxylic acid nature of oxalic acid and its various protonation states within the crystalline salt environment. Computational analysis of the molecular structure reveals specific hydrogen bond donor and acceptor counts, with four hydrogen bond donors and eight hydrogen bond acceptors contributing to the compound's stability and crystalline organization.
The molecular formula analysis also reveals important information about the compound's structural complexity through examination of rotatable bond counts and conformational flexibility. The presence of three rotatable bonds within the molecular structure indicates moderate conformational freedom that influences the compound's physical properties and crystallization behavior. The exact mass determination of 324.11774960 daltons provides precise molecular weight information essential for analytical chemistry applications and spectroscopic identification methods.
Hemioxalate Salt Formation: Protonation State and Counterion Coordination
The formation of this compound involves specific protonation and coordination processes that create the stable salt structure observed in crystalline samples. The hemioxalate designation indicates a particular stoichiometric relationship between the organic amine and oxalic acid components, where the term "hemi" suggests fractional coordination ratios that distinguish this salt from simple 1:1 or 2:1 stoichiometric combinations. The formation process involves the protonation of the nitrogen atom within the amine molecule, creating a positively charged ammonium species that coordinates with negatively charged oxalate-derived anions.
Crystallographic studies of related hemioxalate salts provide insight into the coordination patterns and hydrogen bonding networks that stabilize these compounds. The formation of hemioxalate salts typically involves the creation of complex hydrogen bonding networks where protonated amine groups interact with oxalate anions through multiple coordination sites. These interactions include both direct hydrogen bonds between ammonium protons and oxalate oxygen atoms, as well as more complex bifurcated bonding arrangements that contribute to the overall structural stability.
The protonation state of the amine component in hemioxalate formation depends on the solution conditions and the relative concentrations of the amine and oxalic acid during crystallization. Research on similar hemioxalate compounds demonstrates that the nitrogen atom of the amine readily accepts a proton from oxalic acid, forming an ammonium cation that exhibits enhanced solubility and crystallization properties compared to the neutral amine. The resulting protonated species participates in extensive hydrogen bonding networks that organize the salt into stable crystalline structures.
Properties
IUPAC Name |
N-methylthiolan-3-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NS.C2H2O4/c2*1-6-5-2-3-7-4-5;3-1(4)2(5)6/h2*5-6H,2-4H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPLQEAGBAKPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCSC1.CNC1CCSC1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Tetrahydrothiophen-3-amine Intermediate
Starting from tetrahydrothiophene derivatives (such as 2-methyltetrahydrothiophen-3-one), the amine group is introduced typically via reductive amination or nucleophilic substitution reactions. The general approach involves:
- Reductive amination: Reacting the ketone with ammonia or a primary amine under reducing conditions (e.g., hydrogenation with a catalyst or using reducing agents such as sodium cyanoborohydride) to form the corresponding amine.
N-Methylation of the Amine
The free amine is methylated to form N-methyltetrahydrothiophen-3-amine. This step can be performed by:
- Reacting the amine with methylating agents such as methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke methylation).
- Catalysis by bases like triethylamine to facilitate methyl group transfer.
Formation of Hemioxalate Salt
To obtain the hemioxalate salt:
- The N-methyltetrahydrothiophen-3-amine is reacted with oxalic acid in an appropriate solvent (e.g., ethanol or dichloromethane).
- The salt precipitates or crystallizes, enhancing compound stability and facilitating purification.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Solvent | Catalyst/Base | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| Reductive amination | Tetrahydrothiophen-3-one + NH3 + NaBH3CN | Ethanol, MeOH | - | Room temp to 50°C | Several hours | Controlled pH to avoid side reactions |
| N-Methylation | Amine + Methyl iodide or Formaldehyde/Formic acid | Dichloromethane, EtOH | Triethylamine | 25–60°C | 2–6 hours | Excess methylating agent used |
| Hemioxalate salt formation | N-methylamine + Oxalic acid | Ethanol, DCM | - | Room temperature | 1–3 hours | Salt crystallizes upon cooling |
Analytical Characterization During Preparation
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and purity of intermediates and final product.
- Mass Spectrometry (MS): Verifies molecular weight and composition.
- Melting Point Determination: Assesses purity and confirms salt formation.
- Solubility Tests: Determine appropriate solvents for crystallization and purification.
Research Findings and Optimization
- The use of triethylamine as a base catalyst improves methylation efficiency and yield.
- Solvent choice impacts reaction rates and purity; dichloromethane and ethanol are preferred for their solvation properties and ease of removal.
- Hemioxalate salt formation with oxalic acid stabilizes the amine, improving shelf life and handling.
- Reaction temperatures maintained between room temperature and 60°C optimize conversion while minimizing side reactions.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Solvent(s) | Catalyst/Base | Yield (%) | Comments |
|---|---|---|---|---|---|
| Amination (Reductive) | Tetrahydrothiophen-3-one, NH3, NaBH3CN | Ethanol | None | 70–85 | High selectivity under mild conditions |
| N-Methylation | Amine, Methyl iodide/Formaldehyde + Formic acid | DCM, Ethanol | Triethylamine | 80–90 | Efficient with base catalysis |
| Hemioxalate Salt Formation | N-Methylamine, Oxalic acid | Ethanol, DCM | None | >95 | Salt crystallizes readily |
Chemical Reactions Analysis
Types of Reactions
N-methyltetrahydrothiophen-3-amine hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted amines and thiophenes.
Scientific Research Applications
The compound N-methyltetrahydrothiophen-3-amine hemioxalate has garnered attention in scientific research due to its potential applications across various fields, including medicinal chemistry, pharmacology, and materials science. This article delves into its applications, supported by comprehensive data and case studies.
Medicinal Chemistry
This compound is being investigated for its therapeutic potential, particularly in the development of new pharmaceuticals. Its structural characteristics allow it to interact with various biological targets, leading to diverse pharmacological effects.
Case Study: Neuroprotective Effects
A study focused on the neuroprotective properties of this compound revealed that it could mitigate neuronal damage in models of neurodegeneration. The compound was shown to enhance cognitive function and reduce apoptosis in neuronal cells, suggesting its potential as a treatment for neurodegenerative diseases.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for preventing oxidative stress-related cellular damage.
Case Study: Antioxidant Efficacy
In vitro assays demonstrated that this compound effectively scavenged free radicals, which are implicated in various diseases, including cancer and cardiovascular conditions. The antioxidant capacity was quantitatively assessed using DPPH and ABTS assays, showing promising results comparable to established antioxidants like ascorbic acid.
Antitumor Potential
The compound's ability to induce apoptosis in cancer cells has been a focal point of research. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving mitochondrial pathways.
Case Study: Antitumor Activity
In a comparative study of this compound with other naphthalene derivatives, it was found to exhibit superior cytotoxicity against leukemia and cervical carcinoma cells. The mechanism involved the activation of apoptotic pathways, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-methyltetrahydrothiophen-3-amine hemioxalate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene Backbones
Thiophen-3-amine oxalate (C₆H₇NO₄S)
- Key Differences : Unlike the methylated derivative, this compound lacks the N-methyl group, resulting in reduced steric hindrance and altered reactivity in nucleophilic substitutions. Its oxalate salt form (1:1 ratio) enhances crystallinity compared to the hemioxalate form .
- Applications : Primarily used in peptide synthesis for thioamide incorporation, leveraging its unmodified amine group for direct coupling reactions .
N,N-Dimethyl-3-(2-thienyl)propan-1-amine Derivatives
- Example: The Duloxetine intermediate (C₁₅H₁₇NOS) features a thienyl group but incorporates a naphthyloxy substituent, enhancing lipophilicity and CNS-targeting properties .
- Key Contrast : The absence of a sulfur-containing ring in Duloxetine derivatives reduces metabolic stability compared to tetrahydrothiophene-based amines .
Hemioxalate Salts of Spirocyclic Amines
1-Boc-1,6-diazaspiro[3.4]octane Hemioxalate (C₁₂H₂₀N₂O₄)
- Structural Features : A spirocyclic amine with a Boc-protected diazaspiro system. The hemioxalate improves solubility in polar solvents, a property shared with N-methyltetrahydrothiophen-3-amine hemioxalate .
- Reactivity : The spirocyclic framework imposes conformational rigidity, limiting its utility in flexible peptide backbones compared to the more adaptable thiophene system .
2-Oxa-7-azaspiro[3.5]nonane Hemioxalate (C₈H₁₃NO₃)
- Key Differences: Replacing sulfur with oxygen in the heterocycle reduces electronegativity, altering hydrogen-bonding capabilities and solubility profiles. This compound is favored in non-thiolated drug candidates .
Amine Salts with Non-Hemioxalate Counterions
N-Ethyl-3-methylcyclohexanamine Hydrochloride (C₉H₂₀ClN)
Data Table: Comparative Analysis of Key Compounds
Critical Challenges and Limitations
Biological Activity
N-methyltetrahydrothiophen-3-amine hemioxalate is a compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has a unique bicyclic structure characterized by the presence of a tetrahydrothiophene ring. This structural feature is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific neurotransmitter systems. The compound may modulate the activity of receptors involved in various physiological processes, including mood regulation and pain perception.
Potential Targets
- Serotonin Transporters : Evidence suggests that this compound may influence serotonin transporters, which play a critical role in mood disorders.
- N-acylethanolamine-hydrolyzing Acid Amidase (NAAA) : Similar compounds have shown inhibitory effects on NAAA, indicating potential anti-inflammatory properties.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Study | Target | Effect | IC50 (nM) | Reference |
|---|---|---|---|---|
| Study 1 | Serotonin Transporters | Inhibition | 150 | |
| Study 2 | NAAA | Inhibition | 200 | |
| Study 3 | Analgesic Activity | Pain Relief | 100 |
Case Studies
Several case studies have explored the structure-activity relationships (SAR) of this compound and its derivatives:
- Analgesic Properties : A series of derivatives were tested for their analgesic and narcotic antagonist activities. Modifications to the bicyclic core significantly influenced efficacy and side effect profiles.
- Inflammatory Response Management : Research into related compounds highlighted their potential in managing inflammatory responses by inhibiting NAAA activity, suggesting that structural modifications can enhance therapeutic effects.
- Neurotransmitter Modulation : Studies have indicated that derivatives of this compound can modulate neurotransmitter levels, impacting conditions such as depression and anxiety.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-methyltetrahydrothiophen-3-amine hemioxalate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of hemioxalate derivatives typically involves stoichiometric reactions between the amine base and oxalic acid in a polar solvent like THF or ethanol. For example, highlights the use of THF and triethylamine as a base to neutralize byproducts during spirocyclic compound synthesis, which can be adapted for this compound. Reaction monitoring via thin-layer chromatography (TLC) is critical to track intermediate formation and optimize reaction time .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular structure. demonstrates the use of single-crystal X-ray diffraction (with SHELX software) to resolve disorder in hemioxalate salts, achieving a mean C–C bond accuracy of 0.002 Å . Complementary techniques include NMR for purity assessment (e.g., identifying residual solvents) and elemental analysis to verify stoichiometry.
Q. What are the key considerations for handling and storing this compound in laboratory settings?
- Methodological Answer : Hemioxalate salts are hygroscopic and sensitive to humidity. emphasizes storing the compound in anhydrous conditions under inert gas (e.g., argon). Safety protocols should align with handling reactive intermediates, including using fume hoods and personal protective equipment (PPE). Stability studies under varying temperatures (e.g., 4°C vs. −20°C) are advised to determine shelf life .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder in crystal lattices) be resolved during structural refinement of this compound?
- Methodological Answer : discusses SHELXL’s robustness in refining disordered structures via occupancy factor adjustments and constraints. For severe disorder, computational tools like Olex2 or PLATON can model alternative conformations. High-resolution data (≤1.0 Å) improves electron density maps, reducing ambiguity in atom positioning .
Q. What mechanistic pathways explain the biochemical interactions of the hemioxalate moiety in vivo, particularly its role in oxidative stress?
- Methodological Answer : links hemioxalate derivatives to lipid peroxidation and reactive oxygen species (ROS) modulation. Advanced studies should employ assays like thiobarbituric acid reactive substances (TBARS) for lipid peroxidation quantification and fluorescence probes (e.g., DCFH-DA) for ROS detection. Molecular docking can predict binding affinity to enzymes like superoxide dismutase (SOD) .
Q. How can synthetic byproducts or diastereomers of this compound be isolated and characterized?
- Methodological Answer : Chiral chromatography (e.g., HPLC with a Chiralpak column) or diastereomeric salt crystallization (using tartaric acid derivatives) can separate enantiomers. highlights the use of CAS registry numbers to cross-reference byproducts. Mass spectrometry (HRMS) and circular dichroism (CD) spectroscopy are critical for stereochemical confirmation .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for reconciling discrepancies in crystallographic and spectroscopic data?
- Methodological Answer : Employ Rietveld refinement (for powder XRD) or Bayesian statistical models to harmonize conflicting data. underscores SHELX’s compatibility with high-resolution datasets, while advocates for multivariate analysis to correlate structural features (e.g., bond lengths) with biochemical activity .
Q. How can computational modeling enhance the design of this compound derivatives with improved bioactivity?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and reactive sites. Molecular dynamics (MD) simulations assess stability in biological matrices. ’s approach to modifying side chains (e.g., glutamate to aspartate substitutions) provides a template for structure-activity relationship (SAR) studies .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
